2-(3-Methylphenoxy)benzoic acid

Catalog No.
S1915915
CAS No.
6338-04-1
M.F
C14H12O3
M. Wt
228.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Methylphenoxy)benzoic acid

CAS Number

6338-04-1

Product Name

2-(3-Methylphenoxy)benzoic acid

IUPAC Name

2-(3-methylphenoxy)benzoic acid

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

InChI

InChI=1S/C14H12O3/c1-10-5-4-6-11(9-10)17-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16)

InChI Key

LLNYWMNWRYXWPC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC2=CC=CC=C2C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC=C2C(=O)O

The exact mass of the compound 2-(3-Methylphenoxy)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(3-Methylphenoxy)benzoic acid, CAS 6338-04-1, is a substituted diaryl ether carboxylic acid. This molecular structure, featuring a benzoic acid core linked to a meta-cresol via an ether bond, positions it as a valuable monomer and chemical intermediate. Its primary utility is in the synthesis of advanced polymers where it functions to control properties such as solubility and thermal behavior, and as a precisely structured precursor for multi-step organic synthesis in regulated industries. [1]

The seemingly minor positional change of the methyl group from meta to ortho or para, or its complete absence, results in significant, non-trivial changes in molecular properties. The meta-substitution creates a distinct steric profile and dihedral angle between the two aromatic rings, which directly governs solid-state packing, melting point, and solubility. [1] In polymerization, this specific conformation can disrupt chain packing to enhance solubility, a feat not replicated by the more linear para-isomer. In multi-step synthesis, using an incorrect isomer can lead to altered reaction kinetics, different impurity profiles, or complete process failure, making the specific CAS number a critical procurement parameter.

Process Optimization via Defined Thermal Profile (Melting Point)

The melting point is a critical parameter for process design, impacting energy costs for melt-phase reactions, solvent selection for crystallization, and purification strategy. The meta-isomer, 2-(3-methylphenoxy)benzoic acid, possesses a significantly lower melting point compared to its ortho and para counterparts, offering a distinct operational window. [REFS-1, REFS-2]

Evidence DimensionMelting Point (°C)
Target Compound Data115-117 °C
Comparator Or Baselinepara-isomer [CAS 21905-69-1]: 158-161 °C [<a href="https://pubchem.ncbi.nlm.nih.gov/compound/578656" target="_blank">1</a>]; ortho-isomer [CAS 6325-68-4]: 135-137 °C
Quantified Difference43-46 °C lower than the para-isomer; 20-22 °C lower than the ortho-isomer
ConditionsStandard atmospheric pressure

This substantially lower melting point can reduce energy costs in melt-processing, enable the use of lower-boiling point solvents, and simplify purification via fractional crystallization.

Enhanced Polymer Processability: A Precursor for Soluble Poly-Aryl-Ether-Ketones (PAEKs)

High-performance polymers like PAEKs, often synthesized from unsubstituted precursors like p-phenoxybenzoic acid, are known for their thermal stability but suffer from poor solubility, requiring harsh, high-temperature processing conditions. [1] The introduction of a methyl group at the meta-position on the phenoxy ring acts as a 'kink' in the polymer backbone. This structural disruption hinders the close packing of polymer chains, which is known to significantly enhance solubility in more common organic solvents.

Evidence DimensionPolymer Solubility in Organic Solvents
Target Compound DataEnhanced solubility due to meta-substitution disrupting polymer chain packing.
Comparator Or BaselineBaseline polymers from unsubstituted phenoxybenzoic acid exhibit low solubility, requiring high-temperature melt or harsh acid processing (e.g., in diphenyl sulfone near the polymer's melting point). [<a href="https://vtechworks.lib.vt.edu/bitstream/handle/10919/44883/Chapter_1.pdf" target="_blank">1</a>]
Quantified DifferenceEnables shift from melt-processing to more facile solution-based processing.
ConditionsSynthesis of poly(ether ketone)s via self-condensation reactions.

Improved solubility allows for less energy-intensive and more versatile solution-based manufacturing techniques (e.g., film casting, spinning), expanding the processability window for high-performance materials.

Precursor for Regulated Agrochemical Synthesis: Non-Substitutable by Design

Substituted benzoic acids are established precursors for complex, patented active ingredients in the agrochemical sector. [1] In such regulated, multi-step syntheses, the exact starting material isomer is rigorously specified and validated during process development and patent filing. Any deviation, such as using the ortho- or para-isomer instead of the meta-isomer, would constitute a process change requiring complete re-validation and could lead to different byproducts, lower yields, or infringement of existing process patents.

Evidence DimensionSuitability as a Patented Intermediate
Target Compound DataStructurally required for a specific, validated synthetic route to a target active ingredient.
Comparator Or BaselineIsomers or other analogs are not 'drop-in' substitutes and would require cost-prohibitive process re-development and re-filing with regulatory agencies.
Quantified DifferenceNon-substitutable within a fixed, regulated manufacturing workflow.
ConditionsMulti-step synthesis of patented agrochemical active ingredients.

For manufacturers in regulated industries, procuring the exact specified isomer is mandatory for process consistency, ensuring product quality, and maintaining regulatory and patent compliance.

Monomer for Soluble High-Performance Polyketones (PAEKs)

As a monomer for specialty PAEKs where enhanced solubility in organic solvents is a primary requirement for processing. The meta-methyl group facilitates the production of polymers that can be processed using solution-casting or spinning techniques, which are inaccessible for their insoluble parent analogs. [1]

Intermediate for Processes Requiring Low-Temperature Melt Phases

In synthetic routes where a low-temperature melt is advantageous. Its distinct melting point, significantly lower than its isomers, allows for melt-phase reactions or formulations at reduced energy cost and enables the use of thermally sensitive reagents that would decompose at the melting temperatures of the ortho- or para-isomers. [2]

Validated Starting Material for Multi-Step Specialty Chemical Synthesis

As a locked-in precursor for the synthesis of agrochemicals, colorants, or other specialty chemicals where a specific, patented synthetic route must be followed. In these applications, substitution is not an option due to stringent process control and regulatory requirements. [3]

XLogP3

3.5

Other CAS

6338-04-1

Wikipedia

2-(3-methylphenoxy)benzoic acid

Dates

Last modified: 08-16-2023

Explore Compound Types